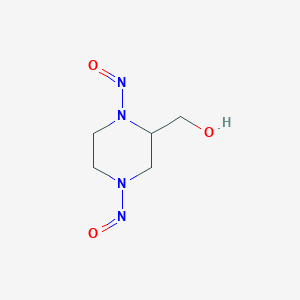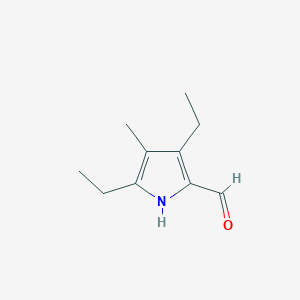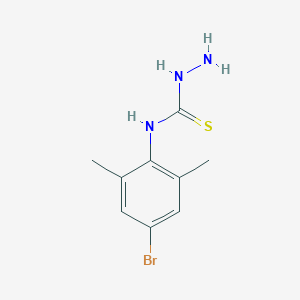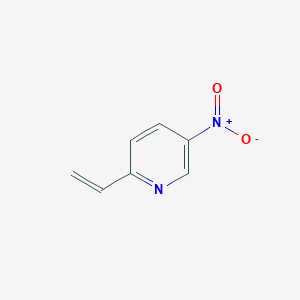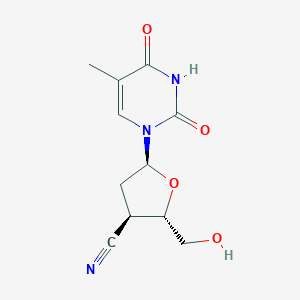
Cyanothymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanothymidine, also known as 3'-azido-2',3'-dideoxythymidine (AZT), is a synthetic nucleoside analogue that was first synthesized in 1964. It is a potent inhibitor of the reverse transcriptase enzyme, which is essential for the replication of the human immunodeficiency virus (HIV).
Mécanisme D'action
Cyanothymidine works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The drug is incorporated into the viral DNA during replication, leading to the termination of the DNA chain and preventing further replication of the virus.
Effets Biochimiques Et Physiologiques
Cyanothymidine has been shown to have a number of biochemical and physiological effects. These include the inhibition of reverse transcriptase activity, the reduction of viral load in patients with HIV, and the improvement of immune function in HIV-infected individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanothymidine has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the replication of HIV and other retroviruses. However, the drug can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on cyanothymidine. These include the development of new analogues with improved efficacy and reduced toxicity, the investigation of the drug's potential for use in the treatment of other viral infections, and the exploration of its potential for use in cancer therapy. Additionally, studies are needed to better understand the long-term effects of cyanothymidine on patients with HIV infection.
Méthodes De Synthèse
The synthesis of cyanothymidine involves the reaction of thymidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chromatography steps to obtain pure cyanothymidine.
Applications De Recherche Scientifique
Cyanothymidine has been extensively studied for its use in the treatment of HIV infection. It was the first drug approved by the US Food and Drug Administration (FDA) for the treatment of HIV in 1987. It is still used in combination with other antiretroviral drugs to treat HIV infection.
Propriétés
Numéro CAS |
116195-58-5 |
|---|---|
Nom du produit |
Cyanothymidine |
Formule moléculaire |
C11H13N3O4 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
(2S,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O4/c1-6-4-14(11(17)13-10(6)16)9-2-7(3-12)8(5-15)18-9/h4,7-9,15H,2,5H2,1H3,(H,13,16,17)/t7-,8-,9-/m1/s1 |
Clé InChI |
LFAIUPXHKWZRNL-IWSPIJDZSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)C#N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N |
Synonymes |
1-(3-cyano-2,3-dideoxypentofuranosyl)thymine cyanothymidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)
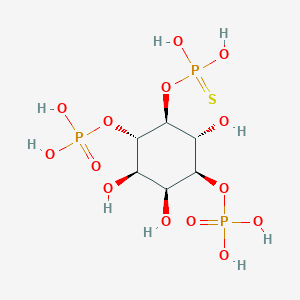
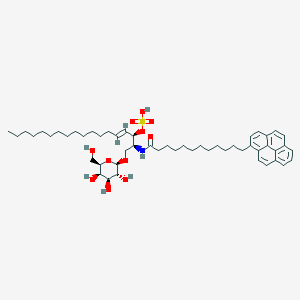
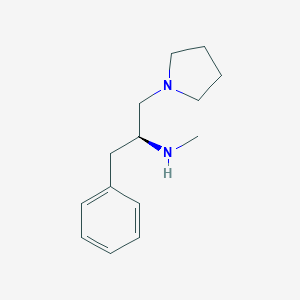
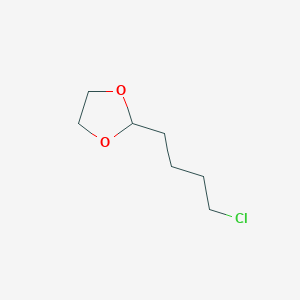
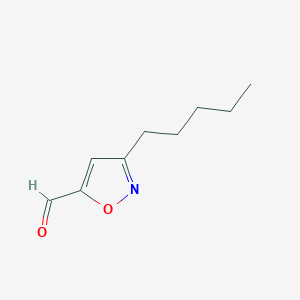
![[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate](/img/structure/B38749.png)

